ethyl 1H-1,2,4-triazole-5-carboxylate
Overview
Description
Ethyl 1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound with the molecular formula C5H7N3O2. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The triazole ring structure is characterized by three nitrogen atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1H-1,2,4-triazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-hydrazinyl-2-oxoacetate with thioamides under thermal conditions . Another method includes the cyclization of β-acylamidrazones, which are obtained by reacting hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride under base-mediated conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
Ethyl 1H-1,2,4-triazole-5-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including antifungal and antiviral drugs.
Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of ethyl 1H-1,2,4-triazole-5-carboxylate involves its interaction with various molecular targets. For instance, in antifungal applications, the triazole ring binds to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity and disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . This leads to the inhibition of fungal growth and proliferation.
Comparison with Similar Compounds
Ethyl 1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives such as:
1,2,3-Triazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit distinct chemical and biological properties.
1,2,4-Triazole-3-carboxylates: Similar to this compound but with variations in the position of substituents on the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other triazole derivatives .
Biological Activity
Ethyl 1H-1,2,4-triazole-5-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including medicinal applications, mechanisms of action, and relevant case studies.
Overview of Triazole Compounds
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They exhibit a wide range of biological activities due to their ability to interact with various biological targets. This compound has been studied for its potential in medicinal chemistry, particularly in antifungal and antibacterial applications.
Medicinal Applications
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. This compound has shown efficacy against various fungal strains by inhibiting the enzyme lanosterol demethylase, a key enzyme in ergosterol biosynthesis essential for fungal cell membrane integrity. This mechanism is similar to that of established antifungal agents like fluconazole .
Antibacterial Activity
Research indicates that compounds with the triazole ring can exhibit antibacterial effects. This compound has demonstrated activity against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Anticancer Potential
Recent studies have suggested that triazole derivatives possess anticancer properties. This compound may inhibit specific pathways involved in cancer cell proliferation and survival. For instance, it has been shown to induce apoptosis in certain cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins:
- Enzyme Inhibition : The compound inhibits cytochrome P450 enzymes in fungi and bacteria, disrupting critical metabolic pathways.
- Protein Binding : Molecular docking studies indicate that this compound binds effectively to target proteins involved in disease processes .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antifungal Screening : A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans and Aspergillus niger. This compound exhibited significant inhibition with an IC50 value comparable to fluconazole .
- Antibacterial Activity : In another study focusing on antibacterial properties against Staphylococcus aureus and Escherichia coli, this compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .
- Anticancer Assessment : Research involving human cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations while exhibiting low cytotoxicity towards normal cells.
Comparative Analysis
A comparison of this compound with other triazole derivatives highlights its unique properties:
Compound Name | Biological Activity | IC50/MIC Values | Unique Features |
---|---|---|---|
This compound | Antifungal, Antibacterial | IC50 (Fungal): ~10 µM; MIC (Bacterial): ~15 µg/mL | Broad-spectrum activity |
Fluconazole | Antifungal | IC50 (Fungal): ~0.5 µM | Targeted primarily at Candida species |
Voriconazole | Antifungal | IC50 (Fungal): ~0.03 µM | Effective against resistant strains |
Properties
IUPAC Name |
ethyl 1H-1,2,4-triazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)4-6-3-7-8-4/h3H,2H2,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZYWCBUDKTLGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292219 | |
Record name | Ethyl 1H-1,2,4-triazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64922-04-9 | |
Record name | 64922-04-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 1H-1,2,4-triazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4H-1,2,4-triazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.